3-(Hydroxymethyl)-5-methoxybenzoic acid

Description

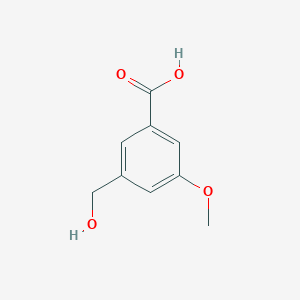

3-(Hydroxymethyl)-5-methoxybenzoic acid is a benzoic acid derivative characterized by a hydroxymethyl (-CH₂OH) group at the 3-position and a methoxy (-OCH₃) group at the 5-position of the aromatic ring. Its molecular formula is C₉H₁₀O₅, with a molecular weight of 198.17 g/mol.

The hydroxymethyl group enhances polarity, improving solubility in polar solvents like water or ethanol, while the methoxy group contributes to electronic effects on the aromatic ring, modulating acidity and reactivity. These features make it a candidate for further derivatization in drug discovery or material science.

Propriétés

Numéro CAS |

1352397-52-4 |

|---|---|

Formule moléculaire |

C9H10O4 |

Poids moléculaire |

182.17 g/mol |

Nom IUPAC |

3-(hydroxymethyl)-5-methoxybenzoic acid |

InChI |

InChI=1S/C9H10O4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |

Clé InChI |

YNZWXBOBAALRRW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)C(=O)O)CO |

SMILES canonique |

COC1=CC(=CC(=C1)C(=O)O)CO |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that 3-(Hydroxymethyl)-5-methoxybenzoic acid exhibits anti-inflammatory effects, which can be beneficial in developing treatments for chronic inflammatory diseases. A study demonstrated that derivatives of this compound showed significant inhibition of inflammatory mediators in vitro, suggesting its potential as a therapeutic agent in conditions like arthritis and asthma.

1.2 Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which is critical for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.

1.3 Drug Delivery Systems

this compound has been incorporated into drug delivery systems to enhance the bioavailability of poorly soluble drugs. Its ability to form stable complexes with various drugs improves their solubility and therapeutic efficacy.

Agricultural Applications

2.1 Growth Promotion in Plants

Studies have shown that this compound can act as a plant growth regulator. It promotes root development and enhances nutrient uptake, leading to improved growth rates in various crops.

2.2 Pest Resistance

Research indicates that this compound may enhance pest resistance in plants by inducing defense mechanisms against herbivorous insects. This property could be harnessed to develop eco-friendly pest control strategies.

Material Science Applications

3.1 Polymer Synthesis

In material science, this compound is utilized in synthesizing polymers with specific properties, such as increased thermal stability and mechanical strength. Its functional groups allow for easy incorporation into polymer matrices.

3.2 Coatings and Adhesives

The compound is also being explored as a component in coatings and adhesives due to its adhesive properties and resistance to environmental degradation.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agent | Significant inhibition of inflammatory mediators |

| Antioxidant activity | Effective free radical scavenger | |

| Drug delivery systems | Enhances bioavailability of poorly soluble drugs | |

| Agriculture | Growth promotion | Improves root development and nutrient uptake |

| Pest resistance | Induces plant defense mechanisms | |

| Material Science | Polymer synthesis | Increases thermal stability and mechanical strength |

| Coatings and adhesives | Provides resistance to environmental degradation |

Case Studies

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various derivatives of this compound on human cell lines. The results indicated a dose-dependent reduction in pro-inflammatory cytokines, supporting its potential use in therapeutic applications for inflammatory diseases.

Case Study 2: Agricultural Application

In a controlled trial, the application of this compound on tomato plants resulted in a 30% increase in yield compared to untreated plants. The study highlighted its role as an effective growth promoter and its potential for sustainable agriculture practices.

Comparaison Avec Des Composés Similaires

Key Compounds for Comparison:

3-Hydroxy-5-methoxybenzoic acid (3-OH, 5-OCH₃): Replaces hydroxymethyl with a hydroxyl group, reducing steric bulk but increasing acidity due to stronger electron-withdrawing effects.

3-Methoxy-5-hydroxybenzoic acid (3-OCH₃, 5-OH): Positional isomer; methoxy at 3-position donates electrons via resonance, while hydroxyl at 5-position withdraws electrons.

3-Methoxycarbonyl-5-methylbenzoic acid (3-COOCH₃, 5-CH₃): Methoxycarbonyl is strongly electron-withdrawing, lowering pKa compared to hydroxymethyl .

3-Bromo-5-hydroxy-4-methoxybenzoic acid (3-Br, 4-OCH₃, 5-OH): Halogen and methoxy substituents create steric hindrance and alter electronic distribution .

Data Table: Comparative Properties

*Predicted pKa values based on substituent electronic effects.

Reactivity and Chemical Behavior

- Acidity : The hydroxymethyl group (-CH₂OH) is less electron-withdrawing than a hydroxyl (-OH) or methoxycarbonyl (-COOCH₃) group, resulting in a higher pKa (~4.1) compared to 3-hydroxy-5-methoxybenzoic acid (~3.8) or 3-methoxycarbonyl-5-methylbenzoic acid (~2.9) .

- Synthetic Utility : The hydroxymethyl group serves as a handle for further functionalization (e.g., esterification, oxidation to a carboxyl group), unlike inert substituents like methyl or bromo .

Key Studies Highlighting Differences

- Electronic Effects : Alkoxy substituents at the 5-position (e.g., methoxy vs ethoxy) significantly alter electronic density on the aromatic ring, impacting reactivity in electrophilic substitution reactions .

- Solubility Trends : Hydroxymethyl derivatives generally exhibit higher aqueous solubility than methyl or halogenated analogs, making them preferable for pharmaceutical formulations .

Future Research Directions

- Structure-Activity Relationships (SAR) : Systematic studies to correlate substituent patterns with bioactivity.

- Green Synthesis : Developing catalytic methods for hydroxymethyl group introduction to improve yield and sustainability.

Méthodes De Préparation

Bromination of m-Methoxybenzoic Acid as a Key Intermediate

A critical intermediate for synthesizing this compound is 2-bromo-5-methoxybenzoic acid, which can be prepared by selective bromination of m-methoxybenzoic acid.

-

- Dissolve m-methoxybenzoic acid in a halogenated hydrocarbon solvent such as dichloromethane, chloroform, or dichloroethane.

- Add bromination reagents such as N-bromosuccinimide or bromine in the presence of a bromination initiator (e.g., red phosphorus) and cocatalysts like potassium bromide or potassium bromate.

- Use sulfuric acid as an acid catalyst.

- Control reaction temperature between -10°C and 80°C for 1 to 24 hours.

- Quench the reaction by pouring into ice water, recover the solvent under reduced pressure, filter, and recrystallize the product.

| Reagent/Condition | Amount/Range | Notes |

|---|---|---|

| m-Methoxybenzoic acid | 0.1 mol | Starting material |

| Halogenated solvent | 70 g (chloroform example) | Solvent for bromination |

| Bromination reagent | 0.12 mol N-bromosuccinimide | Brominating agent |

| Bromination initiator | 0.01 mol red phosphorus | Initiates bromination |

| Cocatalyst | 0.01 mol potassium bromate | Enhances reaction |

| Sulfuric acid | 30 mL | Acid catalyst |

| Temperature | 25-30°C | Controlled for selectivity |

| Reaction time | 3 hours | Monitored by HPLC |

| Yield | 92.7% | High yield of 2-bromo-5-methoxybenzoic acid |

| Purity | 99.2% | Confirmed by chromatographic methods |

This method provides a high-yield and high-purity intermediate crucial for further functionalization.

Hydroxymethylation of Methoxybenzoic Acid Derivatives

The introduction of the hydroxymethyl group at the 3-position can be achieved by reduction or substitution reactions on appropriately functionalized precursors.

-

- Use methylated or halogenated benzoic acid derivatives as substrates.

- Employ reducing agents such as lithium borohydride (LiBH4) in THF/methanol to reduce cyano or ester groups to hydroxymethyl functionalities.

- Reaction conditions typically involve stirring at 20-25°C until completion.

Example from Related Pyrazole Derivative Synthesis:

Although this example involves a pyrazole system, the reduction step is analogous:

Step Reagents & Conditions Outcome Reduction LiBH4 in THF/methanol at 20-25°C Conversion of cyano group to hydroxymethyl Reaction Monitoring TLC or HPLC Ensures complete reaction Workup Standard aqueous workup and purification Isolated pure hydroxymethyl compound

This reduction strategy is adaptable for benzoic acid derivatives bearing cyano or ester groups at the 3-position.

Hydrolysis and Acidification Steps

- Hydrolysis of nitrile or ester intermediates to the corresponding carboxylic acid is performed under alkaline conditions (e.g., sodium methylate or sodium hydroxide) in an autoclave at elevated temperatures (80-150°C) and pressures (0.2-1.4 MPa).

- Acidification is then conducted by adding hydrochloric acid or sulfuric acid to precipitate the methoxybenzoic acid derivative.

Reaction times range from 1 to 24 hours, monitored by TLC, HPLC, or NMR.

| Parameter | Range/Value | Notes |

|---|---|---|

| Base | 30% sodium methylate | Hydrolysis agent |

| Temperature | 80-150°C | Elevated for hydrolysis |

| Pressure | 0.2-1.4 MPa | Autoclave conditions |

| Reaction time | 2-8 hours | Monitored for completion |

| Acidification agent | HCl or H2SO4 | To precipitate acid |

| pH | <4 | Ensures precipitation |

This method efficiently converts nitrile or ester precursors into the desired methoxybenzoic acid derivatives.

Summary Table of Preparation Methods

Research Findings and Analytical Notes

- Selectivity and Yield: The bromination method using N-bromosuccinimide under controlled temperature and catalytic conditions yields high purity 2-bromo-5-methoxybenzoic acid, which is a crucial intermediate for further functionalization.

- Reduction Conditions: Lithium borohydride is effective for converting cyano groups to hydroxymethyl groups under mild conditions, preserving sensitive functionalities.

- Hydrolysis Optimization: Elevated temperature and pressure in autoclave reactors improve hydrolysis efficiency of nitrile or ester groups to carboxylic acids with minimal side reactions.

- Purification: Recrystallization from methanol or ethanol is commonly used to purify intermediates and final products, ensuring high purity suitable for further synthetic applications.

Q & A

Basic Question: What analytical methods are recommended for characterizing 3-(Hydroxymethyl)-5-methoxybenzoic acid and resolving structural ambiguities?

Methodological Answer:

For structural elucidation, use 1H/13C NMR spectroscopy to confirm substituent positions and hydrogen bonding patterns. Assign peaks using coupling constants (e.g., meta/para-substituted aromatic protons) and compare with spectral libraries for methoxy and hydroxymethyl groups . Pair with high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C9H10O4 requires m/z 194.0579 for [M-H]-). For purity assessment, employ reverse-phase HPLC with UV detection at 254 nm, using a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate polar byproducts . Quantify impurities via LC-MS in positive/negative ion modes for trace analysis.

Basic Question: How can researchers design efficient synthetic routes for this compound derivatives?

Methodological Answer:

Adopt a modular synthesis approach :

Protection-Deprotection Strategy : Use tert-butoxycarbonyl (Boc) groups to protect the hydroxymethyl moiety during methoxy group installation via nucleophilic substitution (e.g., methyl iodide/K2CO3 in DMF) .

Carboxylic Acid Formation : Oxidize benzylic alcohols (e.g., using KMnO4 under acidic conditions) or employ Friedel-Crafts acylation for ring substitution .

Byproduct Minimization : Optimize reaction stoichiometry (e.g., 1.2 eq methylating agent) and monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization (ethanol/water) to remove unreacted precursors .

Advanced Question: What strategies resolve contradictory bioactivity data in studies on structurally similar benzoic acid derivatives?

Methodological Answer:

Address discrepancies through:

Structural Validation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR (COSY, HSQC) to confirm regiochemistry (e.g., meta vs. para substitution) .

Biological Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and use isogenic cell lines to minimize variability in receptor binding studies (e.g., dopamine D2/serotonin 5-HT3 antagonism assays) .

Meta-Analysis : Compare datasets using cheminformatics tools (e.g., scaffold-based clustering) to identify outliers caused by impurities or metabolic instability .

Advanced Question: How should metabolic byproducts of this compound be characterized in pharmacological studies?

Methodological Answer:

In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Quench reactions with acetonitrile and analyze via UHPLC-QTOF-MS in MSE mode (data-independent acquisition) to detect phase I/II metabolites .

Structural Assignment : Use isotopic pattern filtering (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) and compare fragmentation patterns with synthetic standards. Prioritize metabolites with >10% abundance relative to parent compound .

Nomenclature Alignment : Apply IUPAC guidelines to name catabolites (e.g., prioritize hydroxyl group numbering over methoxy in 3-(3′-hydroxy-5′-methoxyphenyl)propanoic acid derivatives) .

Advanced Question: What methodological considerations ensure the stability of this compound during storage?

Methodological Answer:

Storage Conditions : Store at 2–8°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the hydroxymethyl group. Avoid freeze-thaw cycles to minimize hydrolysis .

Compatibility Testing : Assess degradation in common solvents (e.g., DMSO, ethanol) via accelerated stability studies (40°C/75% RH for 14 days). Monitor using HPLC-UV for decomposition peaks (e.g., benzoic acid formation at Rf 2.3 min) .

Incompatibility Mitigation : Avoid strong acids/bases (risk of esterification) and metal contaminants (catalyze radical degradation). Use chelating agents (e.g., EDTA) in aqueous solutions .

Advanced Question: How can computational methods enhance structure-activity relationship (SAR) studies of this compound analogs?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Parameterize force fields for methoxy/hydroxymethyl groups using partial atomic charges from DFT calculations (B3LYP/6-31G*) .

QSAR Modeling : Train models with descriptors like LogP, polar surface area, and Hammett constants (σm for meta substituents). Validate against in vitro IC50 data to predict bioactivity of novel derivatives .

Retrosynthetic Planning : Leverage AI tools (e.g., ASKCOS) to propose one-step routes using available building blocks (e.g., tert-butyl-protected intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.